4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H10BrF2NO2S |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10BrF2NO2S/c14-10-3-6-13(12(16)7-10)20(18,19)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2 |
InChI Key |
HXFUECGMSBHDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Bromination reactions exhibit significant temperature dependence. For example, UV-mediated bromination of 2-fluoro-4-toluene bromide proceeds optimally at 160–180°C, whereas lower temperatures (70–100°C) favor cuprous bromide-mediated aryl bromination. Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonylation rates but may necessitate stringent drying to prevent hydrolysis.
Catalytic Bromination with N-Bromosuccinimide (NBS)
NBS in trifluoroacetic acid/sulfuric acid (5:1) selectively brominates 4-fluorobenzaldehyde at the para position, achieving 84% yield. While this method targets aldehydes, analogous conditions could adapt to sulfonamide intermediates.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for intermediate synthesis:
Method 1 is preferred for large-scale synthesis due to its continuous flow compatibility, whereas Method 3 offers greener alternatives with NBS.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Dichloromethane, acetonitrile, and toluene are commonly used.
Major Products
The major products formed from these reactions include various substituted sulfonamides and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Material Science: It can be used in the development of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and potential biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 4-bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide, highlighting substituent variations and their impacts:
Key Observations :
- Substituent Position : The position of bromine (2- vs. 4-) significantly affects electronic properties and steric interactions. For example, 2-bromo analogs (e.g., N-(4-fluorobenzyl)-2-bromobenzenesulfonamide) may exhibit different binding modes compared to the 4-bromo target compound .
- Aromatic Moieties : Replacement of the 4-fluorobenzyl group with iodophenyl () or methoxyphenyl () alters hydrophobicity and hydrogen-bonding capacity, influencing bioavailability.
- Heterocyclic Modifications : Pyridinyl derivatives () demonstrate higher yields (89%) and distinct MS profiles, suggesting improved synthetic accessibility or stability.
Spectroscopic and Analytical Data
Insights :
Biological Activity
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring bromine and fluorine substituents, enhances its reactivity and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is , with a molecular weight of approximately 344.23 g/mol. The sulfonamide moiety is crucial for its biological activity, particularly its antibacterial properties.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. Research indicates that compounds similar to 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide exhibit effective antibacterial activity against various strains of bacteria .
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, modifications in the benzyl and halogen substituents can significantly influence efficacy against cancer cell lines. Preliminary data suggest that 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide may exhibit cytotoxic activity against various human cancer cell lines, although detailed studies are still necessary to confirm these effects .
Anti-inflammatory Effects
Compounds containing sulfonamide groups have also shown promise in anti-inflammatory applications. The presence of halogen atoms may enhance these properties by influencing molecular interactions within inflammatory pathways .
The biological mechanisms underlying the activity of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, inhibiting key enzymes involved in bacterial growth and proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : There is evidence suggesting that such compounds can alter signaling pathways related to inflammation and cancer progression .
Study on Nicotine-Induced Behavioral Sensitization
A study investigating the effects of a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice revealed significant findings. Mice treated with 4-FBS showed reduced locomotor activity upon nicotine challenge, suggesting potential applications in treating addiction-related behaviors .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HCT-116 and MCF-7) have indicated that modifications to the sulfonamide structure can enhance anticancer activity. These studies typically employ MTT assays to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50% .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide | Contains bromine and fluorine substituents | Antibacterial, potential anticancer |
| N-benzyl-4-bromo-2-fluorobenzenesulfonamide | Lacks benzyl group | Anticancer potential |
| N-(p-Tolyl)-4-bromo-2-fluorobenzenesulfonamide | Methyl group substitution | Anti-inflammatory properties |
Q & A
Q. Basic
- X-ray Crystallography : Resolves bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å) ().
- NMR :
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H] ~388.0 Da) ().
How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Q. Advanced
- Refinement Protocols : Use software like SHELXL to adjust thermal parameters and hydrogen atom positions ().
- Comparative Analysis : Cross-reference with analogous structures (e.g., N-(2-bromophenyl) sulfonamides) to validate bond geometry ().
- Data Deposition : Submit to crystallographic databases (e.g., Cambridge Structural Database) for peer validation ().
What are the solubility and stability profiles under varying experimental conditions?
Q. Basic
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Analogous compounds (e.g., 4-bromo-2-fluorobenzylamine derivatives) show similar trends ().
- Stability : Store at 2–8°C under inert atmosphere; monitor decomposition via HPLC for hydrolytic susceptibility ().
How does the bromo substituent influence reactivity in cross-coupling reactions?
Advanced
The bromine atom enables:
- Suzuki-Miyaura Coupling : Forms biaryl structures with boronic acids (e.g., palladium-catalyzed reactions at 80–100°C) ().
- Selectivity : Fluorine substituents direct electrophilic substitution, while bromine acts as a leaving group ().
- Challenges : Competing dehalogenation requires optimized catalysts (e.g., Pd(PPh)) and mild bases ().
What purification strategies ensure high purity for biological assays?
Q. Basic
- Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity ().
- HPLC : Reverse-phase C18 columns for final purity validation ().
How to design structure-activity relationship (SAR) studies for this sulfonamide?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified halogen (e.g., chloro instead of bromo) or benzyl groups ().
- Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorescence polarization or SPR ().
- Computational Docking : Map binding interactions using AutoDock Vina or Schrödinger Suite ().
What safety protocols are critical during handling?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods due to potential dust inhalation ().
- Waste Disposal : Collect in halogenated waste containers ().
How to investigate synergistic effects in combination therapies?
Q. Advanced
- In Vitro Models : Co-administer with anticancer agents (e.g., cisplatin) in cell lines (e.g., HeLa) and measure IC shifts ().
- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination ().
- Pharmacokinetics : Monitor plasma half-life and tissue distribution in murine models ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
